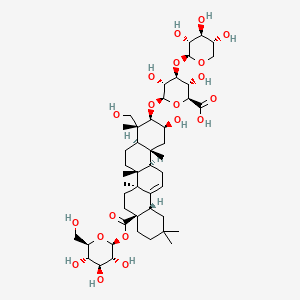

Celosin L

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H74O20 |

|---|---|

Molecular Weight |

959.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H74O20/c1-42(2)11-13-47(41(61)67-39-31(56)29(54)28(53)24(17-48)63-39)14-12-45(5)20(21(47)15-42)7-8-26-43(3)16-22(50)36(44(4,19-49)25(43)9-10-46(26,45)6)66-40-33(58)34(32(57)35(65-40)37(59)60)64-38-30(55)27(52)23(51)18-62-38/h7,21-36,38-40,48-58H,8-19H2,1-6H3,(H,59,60)/t21-,22-,23+,24+,25+,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36-,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |

InChI Key |

YFXPKBDNCPHFQY-AEWZMEITSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Celosin L?

An In-depth Technical Guide on the Core Mechanism of Action of Celosin L

Introduction

This compound, a triterpenoid (B12794562) saponin (B1150181) identified from the seeds of Celosia cristata L., has demonstrated potential as a hepatoprotective agent. This technical guide synthesizes the available scientific information to provide a detailed overview of its postulated mechanism of action, tailored for researchers, scientists, and drug development professionals. Due to the limited specific research on this compound, this guide draws upon data from related triterpenoid saponins (B1172615) found in Celosia species and the established mechanisms of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, against which this compound has shown protective effects in vitro.

Core Pharmacological Activity: Hepatoprotection

The primary pharmacological activity attributed to this compound is its hepatoprotective effect. Specifically, it has been shown to exhibit protective effects against APAP-induced hepatotoxicity in HepG2 cells[1][2][3]. While the precise molecular interactions of this compound are not fully elucidated, the protective mechanism is likely multifaceted, involving the mitigation of oxidative stress and modulation of inflammatory pathways, which are characteristic of triterpenoid saponins[4].

Postulated Mechanism of Action

The mechanism of action of this compound is hypothesized to involve the counteraction of cellular stress and inflammatory signaling pathways triggered by toxins such as acetaminophen.

Mitigation of Oxidative Stress

Acetaminophen overdose leads to the depletion of hepatic glutathione (B108866) (GSH), followed by oxidative stress and mitochondrial dysfunction, which are key contributors to liver injury[5]. Triterpenoid saponins from Celosia species are known to mitigate oxidative stress[4]. It is postulated that this compound may exert its hepatoprotective effects by:

-

Restoring Endogenous Antioxidant Enzymes: Increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.

-

Reducing Lipid Peroxidation: Decreasing the levels of malondialdehyde (MDA), a marker of oxidative damage to lipids.

Modulation of Inflammatory Pathways

Inflammation is a critical component of drug-induced liver injury. Saponins from Celosia argentea have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages[4]. This suggests that this compound may also possess anti-inflammatory properties by modulating signaling pathways that lead to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS)[4].

Signaling Pathways

Based on the activities of related compounds, two key signaling pathways are likely modulated by this compound in its hepatoprotective role.

Nrf2 Signaling Pathway (Hepatoprotective/Antioxidant)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of the cellular antioxidant response. It is hypothesized that this compound may activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.

NF-κB Signaling Pathway (Anti-inflammatory)

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is central to inflammation. It is postulated that this compound may inhibit this pathway to reduce the expression of pro-inflammatory genes.

Quantitative Data

| Compound | Organism | Toxin | Doses Administered (mg/kg) | Observed Effect | Reference |

| Semenoside A | Mice | CCl₄ | 1.0, 2.0, 4.0 | Significant hepatoprotective effects (p<0.01) | [4][6] |

| Celosin C | Mice | CCl₄ | 1.0, 2.0, 4.0 | Significant hepatoprotective effects (p<0.01) | [7] |

| Celosin D | Mice | CCl₄ | 1.0, 2.0, 4.0 | Significant hepatoprotective effects (p<0.01) | [7] |

| Celosin I | Mice | CCl₄ and N,N-dimethylformamide | Not specified | Significant hepatoprotective effect | [8] |

Experimental Protocols

While the specific protocol for testing this compound has not been published in detail, a general methodology for assessing hepatoprotective effects against APAP-induced toxicity in HepG2 cells can be outlined as follows.

APAP-Induced Hepatotoxicity Assay in HepG2 Cells

This protocol is a standard method to evaluate the cytoprotective effects of a compound against acetaminophen-induced liver cell injury.

Methodology:

-

Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to attach for 24 hours[9].

-

Treatment:

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Induction of Toxicity: The medium is then replaced with a medium containing a toxic concentration of APAP (typically 10-20 mM) with or without this compound, and the cells are incubated for another 24-48 hours[9][10].

-

-

Assessment of Cytotoxicity and Hepatoprotection:

-

Cell Viability (MTT Assay): The viability of the HepG2 cells is determined using the MTT assay, which measures mitochondrial function[9].

-

Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) leakage into the culture medium is measured as an indicator of cell membrane damage[9].

-

Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels and glutathione (GSH) levels are quantified to assess the antioxidant effect of this compound.

-

Conclusion

This compound is a promising hepatoprotective agent, with its mechanism of action likely centered on the mitigation of oxidative stress and inflammation, common pathways implicated in drug-induced liver injury. While direct experimental evidence for its interaction with specific signaling molecules is still needed, the data from related triterpenoid saponins strongly support the hypothesis that this compound acts through the modulation of the Nrf2 and NF-κB pathways. Further research is warranted to fully elucidate its molecular targets and to confirm its therapeutic potential.

References

- 1. Lipidomics reveals the lipid-lowering and hepatoprotective effects of Celosia Semen on high-fat diet-induced NAFLD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two new hepaprotective saponins from Semen celosiae. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A new hepoprotective saponin from Semen Celosia cristatae [agris.fao.org]

- 5. Differential Cytotoxicity of Acetaminophen in Mouse Macrophage J774.2 and Human Hepatoma HepG2 Cells: Protection by Diallyl Sulfide | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Purification of Celosin L

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin L, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea and Celosia cristata, has garnered significant interest for its potential therapeutic properties, particularly its hepatoprotective effects. This technical guide provides a comprehensive overview of the current methodologies for the isolation, purification, and potential synthetic strategies related to this compound. It includes detailed experimental protocols, a summary of quantitative data, and a visualization of the key signaling pathways implicated in its biological activity. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Introduction

Triterpenoid saponins (B1172615) are a diverse class of natural products known for their wide range of biological activities. This compound, an oleanane-type triterpenoid saponin, has demonstrated notable hepatoprotective activity, showing promise in mitigating liver damage induced by toxins. Its analogs, Celosin A and B, have also exhibited antitumor activity against various cancer cell lines, including human glioma, intestinal cancer, leukemia, breast cancer, and hepatocellular carcinoma cells[1]. This guide will focus on the technical aspects of obtaining pure this compound for further research and development.

Synthesis and Isolation

Currently, the primary method for obtaining this compound is through isolation from its natural sources, the seeds of Celosia argentea and Celosia cristata[2]. A total chemical synthesis of this compound has not been explicitly reported in the reviewed literature. However, general strategies for the synthesis of oleanane-type triterpenoid saponins have been developed, which could potentially be adapted for this compound.

Isolation from Natural Sources

The isolation of this compound and its analogs is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a generalized procedure based on methods reported for the isolation of similar compounds from Celosia species.

Experimental Protocol: Isolation of Celosins

-

Plant Material Preparation:

-

Obtain mature seeds of Celosia argentea or Celosia cristata.

-

Dry the seeds in a shaded, well-ventilated area or an oven at a temperature not exceeding 40°C to achieve a constant weight.

-

Grind the dried seeds into a coarse powder using a mechanical grinder to ensure uniform particle size for efficient extraction.

-

-

Extraction:

-

Macerate the powdered seeds in 70% ethanol (B145695) at room temperature.

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process on the residue multiple times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform successive liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol.

-

The saponin-containing fraction will be concentrated in the n-butanol layer. Collect and concentrate this fraction.

-

-

Chromatographic Purification:

-

Subject the concentrated n-butanol fraction to macroporous resin column chromatography. Elute with a gradient of ethanol in water.

-

Further purify the fractions enriched with this compound using silica (B1680970) gel column chromatography, eluting with a chloroform-methanol-water gradient.

-

For final purification, employ Sephadex LH-20 gel filtration chromatography with methanol (B129727) as the eluent to remove smaller impurities.

-

Purification

The final purification of this compound to a high degree of purity (>98%) is typically achieved through repeated chromatographic steps. High-Performance Liquid Chromatography (HPLC) is a critical analytical and preparative tool in this process.

Preparative High-Performance Liquid Chromatography (HPLC)

While a specific preparative HPLC protocol for this compound is not detailed in the available literature, a general strategy for scaling up from analytical to preparative HPLC can be applied.

General Protocol for Preparative HPLC Purification:

-

Method Development (Analytical Scale):

-

Develop an analytical HPLC method for the separation of this compound from impurities using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

-

Optimize the separation for resolution, peak shape, and run time.

-

-

Method Scale-Up (Preparative Scale):

-

Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and particle size.

-

Adjust the flow rate and injection volume proportionally to the increase in column cross-sectional area.

-

Dissolve the partially purified this compound fraction in a suitable solvent and inject it onto the preparative HPLC system.

-

Collect the fractions corresponding to the this compound peak.

-

-

Purity Analysis:

-

Analyze the collected fractions using the analytical HPLC method to determine their purity.

-

Pool the fractions with the desired purity and remove the solvent under reduced pressure to obtain pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data related to the isolation and properties of this compound and related compounds.

| Compound | Source | Purity | Molecular Formula | Molecular Weight | Biological Activity |

| This compound | Celosia argentea, Celosia cristata | >98% (HPLC) | C₄₇H₇₄O₂₀ | 959.1 g/mol | Hepatoprotective |

| Celosin C | Semen celosiae | Not specified | Not specified | Not specified | Hepatoprotective |

| Celosin D | Semen celosiae | Not specified | Not specified | Not specified | Hepatoprotective |

Mechanism of Action and Signaling Pathways

The biological activities of this compound and its analogs are attributed to their modulation of specific cellular signaling pathways. Their hepatoprotective effects are likely mediated through antioxidant and anti-inflammatory mechanisms, while their antitumor properties may involve the induction of apoptosis.

Hepatoprotective Effects

The hepatoprotective mechanism of Celosin saponins is believed to involve the mitigation of oxidative stress and the suppression of inflammatory responses in the liver.

Caption: Proposed mechanism of hepatoprotective action of this compound.

Anti-inflammatory Effects and NF-κB Signaling

The anti-inflammatory properties of saponins are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antitumor Effects and Apoptosis

The antitumor activity of Celosin analogs may be mediated by the induction of apoptosis (programmed cell death) in cancer cells. The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism in this process.

Caption: Induction of the intrinsic apoptosis pathway by this compound.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the context of liver diseases. This technical guide provides a foundational understanding of the current methods for its isolation and purification, highlighting the importance of chromatographic techniques. While a total synthesis has yet to be reported, the methodologies for related compounds offer a roadmap for future synthetic endeavors. Further research into the specific molecular mechanisms and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent. This guide serves as a comprehensive resource to facilitate and inspire such future investigations.

References

Unveiling Celosin L: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin L, a notable triterpenoid (B12794562) saponin (B1150181), has been identified as a constituent of Celosia cristata. This document provides a comprehensive technical overview of the discovery, origin, and scientific characterization of this compound. It is designed to serve as a foundational resource, offering detailed experimental protocols, quantitative data, and a visualization of its discovery workflow. This guide is intended for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Discovery and Origin

This compound was first reported as a novel natural compound by Jiang Y. et al. in a 2017 publication in the Journal of Pharmaceutical and Biomedical Analysis.[1] It was isolated from Celosiae Semen, the seeds of Celosia cristata L., a plant belonging to the Amaranthaceae family.[1] Celosia species have a history of use in traditional medicine, and modern analytical techniques have led to the identification of a series of "Celosin" compounds, including this compound, which are being investigated for their pharmacological properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₇H₇₄O₂₀ | [1] |

| Molecular Weight | 959.08 g/mol | [1] |

| Class | Triterpenoid Saponin | [1] |

| Botanical Source | Celosia cristata L. (seeds) | [1] |

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process, as detailed in the foundational research. The following protocols are based on the methodologies described for the dereplication-guided isolation of triterpenoid saponins (B1172615) from Celosiae Semen.

Plant Material and Extraction

-

Plant Material: The seeds of Celosia cristata L. (Celosiae Semen) were used as the source material.

-

Extraction: The powdered seeds were extracted with a solvent system, likely involving an initial extraction with a polar solvent such as methanol (B129727) or ethanol, to obtain a crude extract containing a mixture of phytochemicals.

Isolation and Purification

A dereplication-guided strategy using high-performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS) was employed to selectively target and isolate novel saponins.[1] The general workflow for the isolation of triterpenoid saponins from Celosia seeds typically involves the following chromatographic techniques:

-

Macroporous Resin Column Chromatography: The crude extract is subjected to column chromatography on a macroporous resin to enrich the saponin fraction.

-

Silica (B1680970) Gel Column Chromatography: Further separation of the saponin-rich fraction is achieved using silica gel column chromatography with a gradient elution system.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is performed using preparative HPLC to yield the compound with high purity (>98%).

Structural Elucidation

The chemical structure of this compound was determined through comprehensive spectroscopic analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the complete chemical structure, including the stereochemistry of the aglycone and the sugar moieties.

Biological Activity

This compound has been identified as a triterpenoid saponin with hepatoprotective activity.[1]

Hepatoprotective Effects

Initial in-vitro studies have demonstrated that this compound exhibits protective effects against acetaminophen (B1664979) (APAP)-induced hepatotoxicity in HepG2 cells.[1] Further quantitative data from these studies, such as IC₅₀ values, would be crucial for a complete assessment of its potency.

Visualizations

Experimental Workflow for the Discovery of this compound

The following diagram illustrates the general workflow employed for the discovery and isolation of this compound.

References

An In-Depth Technical Guide to the In Vitro Stability of Celosin L

Disclaimer: Celosin L is a triterpenoid (B12794562) saponin (B1150181) with documented hepatoprotective activity, notably in models of acetaminophen-induced toxicity in HepG2 cells[1][2][3]. It is isolated from the seeds of Celosia argentea L[2][]. However, as of this writing, specific quantitative data on the in vitro stability (e.g., plasma stability, metabolic stability, pH degradation kinetics) of this compound is not available in publicly accessible scientific literature.

This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals. It outlines the essential experimental protocols and data presentation formats necessary to fully characterize the in vitro stability profile of this compound or similar natural product compounds. The quantitative data presented herein is representative and hypothetical , intended to illustrate standard data outputs for such assays.

Physicochemical Stability in Aqueous Buffers

Evaluating the intrinsic chemical stability of a compound across a range of pH values is critical. This assay identifies potential liabilities for degradation in the gastrointestinal tract and under various formulation conditions.

Hypothetical pH Stability Data

The following table summarizes the expected stability of this compound when incubated in aqueous buffers of varying pH at 37°C for 24 hours.

| pH | Incubation Time (hours) | % Remaining (Mean ± SD, n=3) | Half-Life (t½, hours) |

| 2.0 | 24 | 85.2 ± 2.1 | > 24 |

| 4.0 | 24 | 98.1 ± 1.5 | > 24 |

| 7.4 | 24 | 99.5 ± 0.8 | > 24 |

| 9.0 | 24 | 70.3 ± 3.4 | ~18.5 |

Experimental Protocol: Aqueous Buffer Stability

-

Preparation of Buffers: Prepare buffers at desired pH values (e.g., pH 2.0, 4.0, 7.4, 9.0) using standard reagents (e.g., HCl, phosphate (B84403), borate).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a high concentration (e.g., 10 mM).

-

Incubation:

-

Dilute the this compound stock solution into each pH buffer to a final concentration of 1 µM. Ensure the final percentage of organic solvent is low (<1%) to prevent solubility issues.

-

Prepare triplicate samples for each condition.

-

Incubate the samples in a controlled environment at 37°C.

-

Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Quenching: Immediately stop the degradation by adding a 2-3 fold volume of ice-cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins and salts.

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of this compound.

-

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) by plotting the natural logarithm of the percent remaining against time and fitting to a first-order decay model.

Stability in Plasma

This assay assesses the stability of a compound in the presence of plasma enzymes, such as esterases and amidases.

Hypothetical Plasma Stability Data

The table below shows the stability of this compound in human and rat plasma at 37°C.

| Species | Incubation Time (minutes) | % Remaining (Mean ± SD, n=3) | Half-Life (t½, minutes) |

| Human Plasma | 0 | 100 | > 120 |

| 30 | 97.4 ± 2.5 | ||

| 60 | 95.1 ± 3.1 | ||

| 120 | 91.8 ± 2.8 | ||

| Rat Plasma | 0 | 100 | > 120 |

| 30 | 96.5 ± 1.9 | ||

| 60 | 93.2 ± 3.5 | ||

| 120 | 89.9 ± 4.0 |

Experimental Protocol: Plasma Stability Assay

-

Plasma Preparation: Thaw frozen plasma (e.g., human, rat) from a reputable supplier in a 37°C water bath. Ensure it contains a suitable anticoagulant (e.g., K2EDTA, Heparin).

-

Compound Spiking: Add the this compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM.

-

Incubation: Incubate the mixture at 37°C, taking aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard to each aliquot.

-

Sample Processing & Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the parent compound.

-

Data Calculation: Calculate the percentage remaining and half-life as described in the aqueous stability protocol.

Metabolic Stability in Liver Microsomes

This is a fundamental ADME assay to evaluate a compound's susceptibility to metabolism by Cytochrome P450 (CYP) enzymes, which are primarily responsible for Phase I metabolism.

Hypothetical Microsomal Stability Data

The following table presents the metabolic stability of this compound in human and rat liver microsomes.

| Species | Protein Conc. (mg/mL) | Incubation Time (min) | % Remaining (Mean ± SD, n=3) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Human Liver Microsomes | 0.5 | 0 | 100 | 45.2 | 34.2 |

| 15 | 79.8 ± 4.1 | ||||

| 30 | 58.1 ± 3.7 | ||||

| 60 | 30.5 ± 5.2 | ||||

| Rat Liver Microsomes | 0.5 | 0 | 100 | 28.9 | 53.7 |

| 15 | 69.5 ± 3.3 | ||||

| 30 | 42.3 ± 2.9 | ||||

| 60 | 15.9 ± 4.8 |

Experimental Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Thaw liver microsomes (human or other species) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

-

Incubation Mixture (without NADPH):

-

In a 96-well plate, combine buffer, microsomes (to a final concentration of 0.5 mg/mL), and this compound (to a final concentration of 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard. The "0" time point is quenched immediately after adding NADPH.

-

Control Incubations: Run parallel incubations without the NADPH system to assess non-CYP-mediated degradation and without microsomes to assess chemical instability in the buffer.

-

Sample Processing and Analysis: Centrifuge the plate, and analyze the supernatant by LC-MS/MS.

-

Data Analysis:

-

Calculate the half-life (t½) from the first-order decay plot of the compound concentration over time.

-

Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / [microsomal protein concentration].

-

Visualizations: Workflows and Potential Pathways

Diagram: General In Vitro Stability Workflow

References

Celosin L: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin L is a triterpenoid (B12794562) saponin, a class of natural products known for a wide range of biological activities. As with any compound intended for research or pharmaceutical development, understanding its solubility in various solvents is a critical first step. This technical guide summarizes the known solubility characteristics of related compounds, provides a general experimental protocol for determining the precise solubility of this compound, and outlines a logical workflow for this process.

Predicted Solubility of this compound

Based on the extraction and isolation procedures reported for other triterpenoid saponins (B1172615) from Celosia argentea, a qualitative solubility profile for this compound can be inferred. Triterpenoid saponins are generally amphiphilic molecules, possessing both a lipophilic triterpenoid backbone and hydrophilic sugar moieties. Their solubility is therefore dependent on the overall balance of these components and the polarity of the solvent.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale/Notes |

| Alcohols | Methanol | Soluble | Triterpenoid saponins from Celosia argentea are commonly extracted using methanol, indicating good solubility. |

| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is an effective solvent for the extraction of these compounds. | |

| Aqueous Solutions | Water | Sparingly Soluble to Soluble | Solubility in water is variable for saponins and is influenced by the number and type of sugar residues. Alkaline aqueous solutions may increase solubility. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a common solvent for a wide range of natural products, including saponins, for biological testing. |

| Non-Polar Organic Solvents | Hexane, Chloroform | Likely Insoluble to Sparingly Soluble | The large hydrophilic sugar portions of saponins typically limit their solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a known volume of the respective solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using an orbital shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. The results can be expressed in units such as mg/mL or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Potential Biological Targets of Celosin L: A Technical Guide

Disclaimer: This technical guide outlines the potential biological targets and mechanisms of action of Celosin L. As of the latest available research, direct experimental data on this compound is limited. The information presented herein is largely extrapolated from studies on structurally related triterpenoid (B12794562) saponins (B1172615) isolated from the same plant genus, Celosia. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a triterpenoid saponin (B1150181) identified as a constituent of Celosia argentea, a plant with a rich history in traditional medicine for treating a variety of ailments, including inflammation and liver disorders. Triterpenoid saponins from Celosia species are known to possess a range of pharmacological activities, primarily anti-inflammatory, hepatoprotective, and antitumor effects. It is therefore postulated that this compound shares these properties and targets similar biological pathways. This guide synthesizes the available data on related Celosins and the broader class of triterpenoid saponins to delineate the probable mechanisms of action and biological targets of this compound.

Core Postulated Pharmacological Activities

The therapeutic potential of this compound is inferred from the activities of its chemical class and plant origin. The primary activities are attributed to the modulation of cellular stress and inflammatory signaling pathways.

Anti-inflammatory Activity

Saponins from Celosia argentea have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key mediator in the inflammatory cascade. The ability of related Celosins to suppress this marker indicates that this compound likely possesses anti-inflammatory properties by modulating signaling pathways that lead to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS). The primary target for this activity is believed to be the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .

Hepatoprotective Effects

The primary mechanism underlying the hepatoprotective action of Celosia argentea extracts and their constituent saponins is the mitigation of oxidative stress. In preclinical models of toxin-induced liver injury, extracts have been shown to restore levels of endogenous antioxidant enzymes and reduce markers of lipid peroxidation. This strongly suggests the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .

Antitumor Activity

While less extensively studied for all Celosins, some related triterpenoid saponins have demonstrated cytotoxic effects against various cancer cell lines. This activity is likely mediated through the induction of apoptosis.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the bioactivity data for Cristatain, a triterpenoid saponin isolated alongside Celosins from Celosia argentea.

| Compound | Bioactivity | Assay | Cell Line/Model | IC50/Result |

| Cristatain | Antitumor | MTT Assay | SHG44 (Human glioma) | 23.71 ± 2.96 µg/mL |

| Cristatain | Antitumor | MTT Assay | HCT116 (Human colon cancer) | 26.76 ± 4.11 µg/mL |

| Cristatain | Antitumor | MTT Assay | CEM (Human leukemia) | 31.62 ± 2.66 µg/mL |

| Cristatain | Antitumor | MTT Assay | MDA-MB-435 (Human melanoma) | 27.63 ± 2.93 µg/mL |

Postulated Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and various cytokines. Triterpenoid saponins are thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1][2]

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). Triterpenoid saponins are believed to activate this pathway, leading to an enhanced antioxidant response and cellular protection.[3][4]

Caption: Postulated activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivities of compounds like this compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

a. Cell Culture:

-

Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

b. Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) in the presence of the test compound and incubate for 24 hours.

-

After incubation, collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[5]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The amount of nitrite (B80452) in the supernatant is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

a. Cell Culture:

-

As described in the NO inhibition assay.

b. Assay Procedure:

-

Seed cells in a 96-well plate as described above.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

In Vivo Hepatoprotective Activity: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This in vivo model is used to evaluate the liver-protective effects of a compound against toxin-induced damage.

a. Animals:

-

Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

b. Experimental Design:

-

Divide the animals into groups: Normal Control, CCl4 Control, Positive Control (e.g., Silymarin), and Test Groups (different doses of the compound).

-

Administer the test compound or vehicle orally for a predefined period (e.g., 7 days).

-

On the last day of treatment, induce hepatotoxicity by intraperitoneal injection of CCl4 (e.g., 1 mL/kg, diluted in olive oil), except for the Normal Control group.

-

24 hours after CCl4 administration, collect blood samples for biochemical analysis and sacrifice the animals to collect liver tissue for histopathological examination.

c. Biochemical Analysis:

-

Measure serum levels of liver injury markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

d. Histopathological Examination:

-

Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe any pathological changes such as necrosis, inflammation, and fatty degeneration.

Experimental Workflow Visualization

Caption: General experimental workflow for evaluating the bioactivity of this compound.

Conclusion

Based on the evidence from related triterpenoid saponins found in Celosia argentea, this compound is postulated to be a bioactive compound with significant anti-inflammatory and hepatoprotective potential. Its primary molecular targets are likely to be key regulatory proteins within the NF-κB and Nrf2 signaling pathways. The antitumor activity observed in related compounds suggests that this compound may also have potential in this area, likely through the induction of apoptosis. Further direct experimental validation is necessary to confirm these potential biological targets and to fully elucidate the therapeutic promise of this compound. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

- 1. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear Factor Erythroid 2-Related Factor 2 Activating Triterpenoid Saponins from Camellia japonica Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric Oxide Griess Assay [bio-protocol.org]

Celosin L: An In-depth Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin L, a triterpenoid (B12794562) saponin (B1150181) identified from Celosia species, has demonstrated notable hepatoprotective properties. This technical guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of this compound and related compounds. Due to the limited availability of public data on this compound specifically, this document synthesizes information from studies on crude extracts of Celosia argentea and other closely related triterpenoid saponins (B1172615) to provide a robust toxicological assessment. This guide includes available quantitative toxicity data, detailed experimental protocols for key assays, and a mechanistic exploration of the signaling pathways involved in its biological activities.

Introduction

This compound is a member of the oleanane-type triterpenoid saponins, a class of natural products known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. The therapeutic potential of this compound is primarily linked to its ability to protect liver cells from damage induced by toxins. This document aims to consolidate the existing safety and toxicity data to support further preclinical and clinical development.

Toxicological Profile

Direct quantitative toxicity data for purified this compound is not extensively available in the public domain. However, studies on extracts from Celosia argentea, the plant from which celosins are isolated, provide valuable insights into its general safety profile.

Acute Toxicity

An acute oral toxicity study was conducted on an aqueous leaf extract of Celosia argentea in female albino rats following OECD Guideline 423. The study revealed no mortality or signs of toxicity at a limit dose of 2000 mg/kg body weight.[1] This suggests a low acute toxicity profile for the extract, and by extension, for its constituents like this compound.[1] The LD50 of the aqueous extract was determined to be greater than 2000 mg/kg.[1]

Table 1: Acute Oral Toxicity of Celosia argentea Aqueous Leaf Extract in Rats [1]

| Species | Sex | Route of Administration | Vehicle | Dose (mg/kg) | Observation Period | Mortality | LD50 (mg/kg) |

| Rat | Female | Oral (gavage) | Distilled Water | 2000 | 14 days | 0/5 | > 2000 |

Sub-chronic Toxicity

Data on the sub-chronic toxicity of purified this compound or related celosins is limited. Further studies are required to establish a No-Observed-Adverse-Effect Level (NOAEL) and to characterize the toxicological effects of repeated dosing.

In Vitro Cytotoxicity

Experimental Protocols

Detailed experimental protocols for the safety and efficacy assessment of this compound are crucial for the reproducibility and validation of research findings. The following are representative protocols based on standard methodologies used for similar compounds.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

This protocol outlines the general procedure for an acute oral toxicity study, as has been applied to extracts of Celosia argentea.[1]

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Healthy, young adult female albino rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They are provided with standard pellet diet and water ad libitum.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

-

Fasting: Food, but not water, is withheld for 3-4 hours before administration of the test substance.

-

Dosing: A limit dose of 2000 mg/kg body weight of the test substance (dissolved or suspended in a suitable vehicle like distilled water or 0.5% carboxymethyl cellulose) is administered by oral gavage. A control group receives the vehicle only.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The LD50 is determined based on the number of mortalities within the observation period.

In Vitro Hepatoprotective Activity Assay (Acetaminophen-Induced Toxicity in HepG2 Cells)

This protocol is a representative method for assessing the hepatoprotective effects of a compound like this compound against a known hepatotoxin, acetaminophen (B1664979) (APAP), in a human liver cell line.

Objective: To evaluate the ability of a test compound to protect HepG2 cells from APAP-induced cytotoxicity.

Materials:

-

HepG2 human hepatoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Acetaminophen (APAP)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Culture: HepG2 cells are cultured in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) and incubated for a predetermined period (e.g., 24 hours). A vehicle control is also included.

-

Induction of Hepatotoxicity: After the pre-treatment period, the medium is replaced with medium containing a toxic concentration of APAP (e.g., 5-10 mM) and the test compound, and the cells are incubated for another 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

The medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The protective effect of the test compound is determined by comparing the viability of cells treated with APAP alone to those pre-treated with the test compound and then exposed to APAP.

Signaling Pathways

The pharmacological effects of triterpenoid saponins, including their hepatoprotective and anti-inflammatory activities, are often attributed to their modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many triterpenoid saponins are known to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. The hepatoprotective effects of many triterpenoid saponins are mediated through the activation of the Nrf2 pathway.

Caption: Activation of the Nrf2 signaling pathway by this compound.

Conclusion

The available data, primarily from studies on extracts of Celosia argentea, suggest that this compound has a favorable safety profile with low acute oral toxicity. Its demonstrated hepatoprotective effects are likely mediated through the modulation of the NF-κB and Nrf2 signaling pathways, which are critical in managing inflammation and oxidative stress. However, to fully establish a comprehensive safety and toxicity profile for this compound, further studies are warranted. These should include in-depth acute, sub-chronic, and chronic toxicity studies on the purified compound, as well as genotoxicity and reproductive toxicity assessments. Such data are essential for the continued development of this compound as a potential therapeutic agent.

References

Celosin L: A Comprehensive Technical Review of a Promising Triterpenoid Saponin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin L is a triterpenoid (B12794562) saponin (B1150181) identified from plants of the Celosia genus, which have a rich history in traditional medicine for treating a variety of ailments.[1][2] As a member of the diverse family of saponins (B1172615), this compound is gaining attention for its potential pharmacological activities. Triterpenoid saponins from Celosia species, including various Celosins, have demonstrated significant hepatoprotective, anti-inflammatory, and antitumor properties in preclinical research.[3][4] This technical guide provides a comprehensive review of the existing literature on this compound and its closely related analogs, presenting key data, experimental methodologies, and postulated signaling pathways to support further research and development. While direct and extensive mechanistic studies on this compound are limited, this document synthesizes the available information to elucidate its potential mechanisms of action and therapeutic applications.[1]

Chemical Properties

This compound is a complex triterpenoid saponin. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | [5] |

| Molecular Formula | C₄₇H₇₄O₂₀ | [5] |

| Molecular Weight | 959.1 g/mol | [5] |

| CAS Number | 1950581-97-1 | [5] |

| Chemical Family | Triterpenoids | [5] |

| Botanical Source | Celosia cristata L. | [6] |

Postulated Biological Activities and Mechanisms of Action

Based on studies of related triterpenoid saponins from Celosia species, this compound is hypothesized to exhibit a range of biological activities through the modulation of key cellular signaling pathways.[7]

Hepatoprotective Effects

Extracts from Celosia argentea and its constituent saponins have shown protective effects against liver damage in preclinical models.[4][8] This hepatoprotective action is largely attributed to their antioxidant properties and the ability to mitigate oxidative stress.[1] Specifically, this compound has been shown to exhibit protective effects against acetaminophen (B1664979) (APAP)-induced hepatotoxicity in HepG2 cells.[6] The proposed mechanism involves the enhancement of the cellular antioxidant defense system.[1]

Anti-inflammatory Activity

Saponins from Celosia argentea, such as Celosins E, F, and G, have been demonstrated to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This suggests that this compound likely possesses anti-inflammatory properties by modulating signaling pathways that lead to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).[1]

Antitumor Activity

Several triterpenoid saponins isolated from Celosia species have exhibited antitumor activities against various human cancer cell lines.[3] For instance, Celosin A and B showed good antitumor activity on five types of tumor cells.[2] The proposed mechanism for the antitumor potential of these saponins often involves the induction of apoptosis (programmed cell death) in cancer cells.[9]

Quantitative Bioactivity Data of Related Celosins

While specific quantitative data for this compound is scarce in the public domain, the following table summarizes the bioactivity data for its close analogs, providing a comparative perspective.

| Compound | Bioactivity | Assay | Cell Line/Model | IC₅₀/Result | Reference |

| Cristatain | Antitumor | MTT Assay | SHG44 (Human glioma) | 23.71 ± 2.96 µg/mL | [9] |

| MTT Assay | HCT116 (Human colon cancer) | 26.76 ± 4.11 µg/mL | [9] | ||

| MTT Assay | CEM (Human leukemia) | 31.62 ± 2.66 µg/mL | [9] | ||

| MTT Assay | MDA-MB-435 (Human melanoma) | 27.63 ± 2.93 µg/mL | [9] | ||

| Celosin A & B | Antitumor | in vitro efficacy | Human glioma, intestinal cancer, leukemia, breast cancer, and hepatocellular carcinoma cells | Good antitumor activity | [2][10] |

Postulated Signaling Pathways

The biological activities of this compound and its analogs are likely mediated through the modulation of critical signaling pathways.

Nrf2 Signaling Pathway (Hepatoprotective/Antioxidant)

The hepatoprotective effects of Celosia argentea extracts are strongly linked to the activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[1] It is hypothesized that this compound, as an active saponin, induces this pathway, leading to the expression of antioxidant enzymes and subsequent reduction of oxidative damage.[1]

Caption: Postulated Nrf2 pathway activation by this compound leading to hepatoprotection.

NF-κB Signaling Pathway (Anti-inflammatory)

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.[9] This pathway is central to inflammation, and its inhibition by this compound would lead to a decrease in the production of pro-inflammatory mediators.[1]

Caption: The canonical NF-κB signaling pathway and the postulated inhibitory role of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's bioactivities, based on protocols used for its analogs.

General Workflow for Isolation of Celosins

The isolation of triterpenoid saponins like this compound from Celosia seeds typically involves solvent extraction followed by various chromatographic techniques.[11]

Caption: A generalized workflow for the extraction and isolation of this compound.

Antitumor Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[9]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2, HCT116)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 48-72 hours).[9]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[9]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[9]

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

Complete culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.[9]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[9]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of this compound and incubate for 24 hours.[9]

-

Nitrite (B80452) Measurement: Collect the culture supernatant and react it with Griess reagent.[7]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[7]

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition. Determine the IC₅₀ value from the dose-response curve.[9]

Conclusion and Future Directions

This compound, a triterpenoid saponin from the Celosia genus, represents a promising natural product with potential therapeutic applications in liver protection, inflammation, and cancer. While direct research on this compound is in its early stages, the substantial body of evidence for its closely related analogs provides a strong rationale for its further investigation.

Future research should focus on:

-

Developing robust and scalable methods for the isolation and purification of this compound.

-

Conducting comprehensive in vitro and in vivo studies using purified this compound to definitively establish its biological activities and pharmacological profile.

-

Elucidating the specific molecular targets and mechanisms of action of this compound in relevant signaling pathways.

-

Evaluating the safety and toxicity profile of this compound to assess its potential as a therapeutic agent.

This technical guide serves as a foundational resource to stimulate and guide future research efforts into the promising therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Research Progress on Chemical Constituents and Pharmacological Effects of Celosia L. [scirp.org]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. biorlab.com [biorlab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. scirp.org [scirp.org]

- 11. benchchem.com [benchchem.com]

The Celosin Class of Triterpenoid Saponins: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding synthetic analogues and derivatives of Celosin L is not available in the current scientific literature. This guide provides a comprehensive overview of the naturally occurring Celosin class of triterpenoid (B12794562) saponins (B1172615), with a dedicated focus on this compound, to serve as a foundational resource for research and development.

Introduction

The genus Celosia, particularly Celosia argentea and Celosia cristata, has a rich history in traditional medicine.[1] The seeds of these plants are a significant source of bioactive triterpenoid saponins known as Celosins.[2][3] This class of compounds, characterized by an oleanane-type backbone, has garnered scientific interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antitumor effects.[2][4][5] This technical guide consolidates the available scientific data on the Celosin class of compounds, detailing their chemical properties, biological activities, and underlying mechanisms of action. A generalized workflow for their isolation is also presented to aid in further research.

Spotlight on this compound

This compound is a triterpenoid saponin (B1150181) that has been isolated from Celosia argentea and Celosia cristata.[6] While research on this specific compound is nascent, it has been identified as having potential therapeutic properties.

Chemical Profile of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C47H74O20 |

| Molecular Weight | 959.08 g/mol |

| CAS Number | 1950581-97-1 |

| Class | Triterpenoid Saponin |

| Source | Celosia argentea, Celosia cristata[6] |

Biological Activity of this compound

The primary biological activity reported for this compound is its hepatoprotective effect. Specifically, it has been shown to exhibit protective effects against acetaminophen (B1664979) (APAP)-induced hepatotoxicity in HepG2 cells.[6] Quantitative data from these studies are not yet widely available in the public domain.

The Broader Celosin Family: A Comparative Overview

Numerous Celosin compounds have been isolated and characterized, each with a unique profile of biological activity. This section provides a comparative analysis of the available quantitative data for various Celosins.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro activities of several Celosin compounds.

Table 3.1.1: Antitumor Activity of Celosin Class Saponins

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Cristatain | SHG44 (Human glioma) | MTT | 23.71 ± 2.96 | [2] |

| HCT116 (Human colon cancer) | MTT | 26.76 ± 4.11 | [2] | |

| CEM (Human leukemia) | MTT | 31.62 ± 2.66 | [2] | |

| MDA-MB-435 (Human melanoma) | MTT | 27.63 ± 2.93 | [2] | |

| Celosin A | Various cancer cell lines | Not Specified | Good antitumor activity | [7] |

| Celosin B | Various cancer cell lines | Not Specified | Good antitumor activity | [7] |

| Celosin E | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | MTT | > 100 | [2] |

| Celosin F | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | MTT | > 100 | [2] |

| Celosin G | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | MTT | > 100 | [2] |

Table 3.1.2: Anti-inflammatory Activity of Celosin Class Saponins

| Compound | Cell Line | Assay | IC50 (µmol/mL) | Reference |

| Celosin E | RAW 264.7 | Nitric Oxide Production | 0.158 | [5] |

| Celosin F | RAW 264.7 | Nitric Oxide Production | 0.384 | [5] |

| Celosin G | RAW 264.7 | Nitric Oxide Production | 0.278 | [5] |

| Cristatain | RAW 264.7 | Nitric Oxide Production | 0.047 | [5] |

| Indomethacin (Control) | RAW 264.7 | Nitric Oxide Production | 0.371 | [5] |

Experimental Protocols

This section provides a detailed, generalized methodology for the isolation of Celosin saponins from their natural source and the protocol for a common bioactivity assay.

Isolation and Purification of Celosin Saponins

The following protocol is a composite method based on established procedures for the isolation of triterpenoid saponins from the seeds of Celosia species.[8][9]

1. Preparation of Plant Material:

-

Drying: Mature seeds of Celosia argentea are dried in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C to a constant weight.[8]

-

Pulverization: The dried seeds are ground into a coarse powder using a mechanical grinder.[8]

2. Extraction:

-

The powdered seeds are exhaustively extracted with 70% ethanol (B145695) at room temperature.[9]

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.[9]

3. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether (to remove lipids), ethyl acetate, and n-butanol.[9]

-

The n-butanol fraction, which contains the saponins, is collected and concentrated.[9]

4. Chromatographic Separation:

-

Macroporous Resin Column Chromatography: The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is eluted with a gradient of ethanol in water. Fractions are monitored by thin-layer chromatography (TLC).[9]

-

Silica (B1680970) Gel Column Chromatography: Fractions enriched with the target Celosins are further purified by silica gel column chromatography, eluting with a chloroform-methanol-water gradient.[8][9]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved by preparative HPLC on a C18 column, using a methanol-water or acetonitrile-water gradient as the mobile phase.

In Vitro Antitumor Activity: MTT Assay

This protocol outlines the steps for assessing the cytotoxic effects of Celosin compounds on cancer cell lines.[2]

1. Cell Seeding:

-

Human cancer cell lines (e.g., SHG44, HCT116, CEM, MDA-MB-435, HepG2) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a complete cell culture medium.[2]

2. Compound Treatment:

-

Cells are treated with various concentrations of the test compounds (Celosins) dissolved in a suitable solvent (e.g., DMSO). A vehicle control (DMSO) is also included.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition:

-

MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[2]

5. Solubilization:

-

The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[2]

6. Absorbance Measurement:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of the Celosin class of saponins are believed to be mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Mechanism

The anti-inflammatory effects of many triterpenoid saponins are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the downregulation of the NF-κB signaling pathway.[10] Upon stimulation by inflammatory signals (e.g., LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as iNOS and COX-2. Celosins may inhibit this pathway, thereby reducing the inflammatory response.

Antitumor Mechanism: Induction of Apoptosis

The antitumor activity of some triterpenoid saponins is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells.[10] The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism. Pro-apoptotic signals lead to the activation of Bax and Bak, which cause mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis. It is hypothesized that certain Celosins may promote this pathway in cancer cells.

Conclusion and Future Directions

The Celosin class of triterpenoid saponins from Celosia species represents a promising area for natural product-based drug discovery. While preliminary studies have highlighted their potential as hepatoprotective, anti-inflammatory, and antitumor agents, significant research is still required. Future efforts should focus on:

-

Comprehensive Bioactivity Screening: A systematic evaluation of all isolated Celosins across a wide range of biological assays to build a robust structure-activity relationship (SAR) profile.

-

Mechanistic Studies: In-depth investigation into the molecular targets and signaling pathways modulated by the most active Celosin compounds.

-

Synthesis of Analogues: The development of synthetic routes to Celosins and their derivatives to enable medicinal chemistry efforts aimed at optimizing their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Progression of lead compounds into preclinical animal models to validate their therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising class of natural products.

References

- 1. CN102600191B - Application of celosin compounds in preparation of anti-tumor or anti-inflammatory medicine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scirp.org [scirp.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Celosin L in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin L is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea L. While specific research on this compound is limited, its structural similarity to other celosins, such as Celosin I and J, suggests it possesses significant anti-inflammatory and hepatoprotective properties.[1][2] These effects are likely mediated through the modulation of key signaling pathways involved in cellular stress and inflammation, such as the Nrf2 and NF-κB pathways.[1]

These application notes provide a detailed, synthesized protocol for the treatment of cell cultures with this compound, based on the known activities of related compounds. The included methodologies and data presentation templates will serve as a comprehensive guide for researchers initiating studies on the biological activities of this compound.

Data Presentation

Quantitative data from experiments involving this compound can be effectively summarized in tables for clear comparison. Below are template tables for common assays used to evaluate the efficacy of similar compounds.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Concentration (µM) | Absorbance (OD at 570 nm) | Cell Viability (%) |

| Control (0 µM) | 1.25 ± 0.08 | 100 |

| 1 | 1.21 ± 0.07 | 96.8 |

| 5 | 1.15 ± 0.09 | 92.0 |

| 10 | 1.05 ± 0.06 | 84.0 |

| 25 | 0.88 ± 0.05 | 70.4 |

| 50 | 0.63 ± 0.04 | 50.4 |

| 100 | 0.38 ± 0.03 | 30.4 |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

| Treatment | Concentration (µM) | NO Concentration (µM) | Inhibition (%) |

| Control | - | 1.5 ± 0.2 | - |

| LPS (1 µg/mL) | - | 25.8 ± 1.5 | 0 |

| LPS + this compound | 1 | 22.1 ± 1.3 | 14.3 |

| LPS + this compound | 5 | 18.5 ± 1.1 | 28.3 |

| LPS + this compound | 10 | 14.2 ± 0.9 | 45.0 |

| LPS + this compound | 25 | 9.8 ± 0.7 | 62.0 |

| LPS + this compound | 50 | 6.1 ± 0.5 | 76.4 |

Experimental Protocols

General Cell Culture Protocol

This protocol provides a general guideline for maintaining and subculturing adherent cells. Specific conditions may vary depending on the cell line.

-

Media Preparation : Prepare the appropriate basal medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3] Ensure all media and solutions are pre-warmed to 37°C before use.[3]

-

Cell Thawing : Quickly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.

-